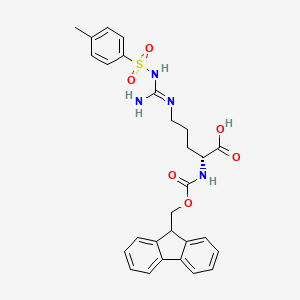

Fmoc-D-Arg(Tos)-OH

Description

Overview of Fluorenylmethoxycarbonyl (Fmoc) and Tosyl (Tos) Protecting Group Strategies in Stereospecific Amino Acid Derivatives

The synthesis of peptides using the Fmoc/tBu strategy relies on the judicious use of protecting groups to prevent unwanted side reactions during peptide chain elongation. The Fmoc group is a base-labile protecting group for the α-amino terminus of amino acids, typically removed by treatment with piperidine (B6355638) researchgate.netpeptide.compeptide.comwikipedia.orgiris-biotech.deorganic-chemistry.org. For arginine, the highly basic guanidino group in its side chain requires protection to prevent side reactions, such as δ-lactam formation, and to improve solubility during synthesis peptide.comnih.govpeptide.comresearchgate.net. The tosyl (Tos) group, a sulfonyl-based protecting group, has historically been used to protect the guanidino moiety of arginine nih.govpeptide.comrsc.orgiris-biotech.deresearchgate.net. It is stable under the basic conditions used for Fmoc removal but is acid-labile, being removed during the final cleavage of the peptide from the resin nih.govpeptide.comrsc.org. The combination of the Fmoc group on the α-amino terminus and the Tos group on the guanidino side chain of D-arginine in Fmoc-D-Arg(Tos)-OH provides an orthogonal protection strategy essential for efficient and clean peptide synthesis researchgate.netwikipedia.orgorganic-chemistry.org.

Historical Trajectories and Current Landscape of Arginine Side-Chain Protection in Peptide Synthesis

The protection of arginine's guanidino group has been a subject of extensive research since the early days of peptide synthesis. Initially, in Boc/Bn chemistry, the Tosyl (Tos) group was commonly employed, though its removal often required harsh conditions like anhydrous HF nih.govpeptide.comrsc.orgresearchgate.net. The advent of Fmoc/tBu SPPS necessitated the development of arginine protecting groups compatible with this strategy. Early Fmoc-compatible groups included Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), which offered improved lability compared to Tosyl in some contexts nih.govresearchgate.netnih.govthermofisher.comgoogle.comspringernature.com. However, the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group, introduced in 1993, has largely become the standard for arginine protection in Fmoc-SPPS due to its favorable balance of stability during synthesis and efficient removal under standard acidic cleavage conditions peptide.comnih.govresearchgate.netresearchgate.netnih.govthermofisher.comgoogle.comchempep.comresearchgate.net. While Pbf is prevalent, Tosyl-protected arginine derivatives, including this compound, remain relevant, particularly in specific synthetic schemes or historical contexts, and continue to be utilized nih.govpeptide.comiris-biotech.deresearchgate.net. The choice of protecting group often depends on the peptide sequence, the desired cleavage conditions, and cost considerations, as arginine derivatives are typically more expensive than other protected amino acids nih.govresearchgate.net.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O6S/c1-18-12-14-19(15-13-18)39(36,37)32-27(29)30-16-6-11-25(26(33)34)31-28(35)38-17-24-22-9-4-2-7-20(22)21-8-3-5-10-23(21)24/h2-5,7-10,12-15,24-25H,6,11,16-17H2,1H3,(H,31,35)(H,33,34)(H3,29,30,32)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRRARHJPRLAGNT-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc D Arg Tos Oh

Stereoselective Preparation of D-Arginine Precursors

D-arginine, the non-natural enantiomer of the proteinogenic amino acid L-arginine, is essential for creating peptide analogs with distinct biological activities or enhanced stability. Its preparation typically relies on stereoselective synthesis or resolution techniques:

Enzymatic Resolution: This method involves the selective enzymatic conversion of one enantiomer from a racemic mixture (DL-arginine). A common approach utilizes L-arginase, an enzyme that specifically hydrolyzes L-arginine into L-ornithine. This leaves the D-arginine enantiomer unreacted and available for isolation. The enzymatic reaction is typically performed in an aqueous medium, with careful control of pH, generally maintained between 8.0 and 10.0, to optimize enzyme activity and product recovery google.comgoogle.com.

Chemical Resolution: Alternatively, chemical methods employ chiral resolving agents. These can include chiral organic acids that form diastereomeric salts with DL-arginine, which can then be separated based on differential solubility. Photo-resolution using specific agents like D-3-bromocamphor-10-sulfonic acid has also been described google.com.

Crystallization-based Separation: Techniques involving solubility studies in mixtures like water and ethanol (B145695) have been developed to achieve enantiomeric separation of arginine through preferential crystallization. Ethanol often acts as an antisolvent, facilitating the separation process acs.org.

D-arginine is commercially available, often supplied as its hydrochloride salt, and is recognized for its application in various research and pharmaceutical contexts, including peptide synthesis arabjchem.orgsigmaaldrich.com.

Regioselective Introduction of the Fmoc α-Amino Protecting Group

The Fmoc (9-fluorenylmethoxycarbonyl) group is a cornerstone of modern peptide synthesis due to its base-lability, allowing for orthogonal deprotection strategies. Its introduction onto the α-amino group of D-arginine is a critical step to prevent its participation in unwanted peptide bond formations or side reactions during synthesis.

The Fmoc group is typically introduced using Fmoc-OSu (N-(Fmoc-oxy)succinimide), a stable and reactive acylating agent. This reagent reacts regioselectively with the primary amine of D-arginine through a nucleophilic substitution mechanism, forming a stable carbamate (B1207046) linkage. Fmoc-OSu is generally preferred over Fmoc-Cl due to its enhanced stability and more controlled reactivity, leading to fewer side reactions and higher purity of the protected amino acid nih.govacs.orgresearchgate.net.

Optimizing the reaction conditions for Fmoc protection is crucial for achieving high yields and purity. Key parameters include:

Reagent and Base: Fmoc-OSu is the preferred reagent. The reaction is typically conducted in the presence of a weak base, such as sodium bicarbonate or sodium carbonate, to maintain a slightly alkaline pH, ideally between 8 and 9 acs.orgliverpool.ac.uk.

Solvent System: Aqueous solutions, often mixed with organic co-solvents like DMF or dioxane, are commonly employed to ensure solubility of both the amino acid and the reagent acs.orgliverpool.ac.uk.

Temperature and Addition: Reactions are usually performed at controlled temperatures, often between 0°C and 20°C, to minimize degradation and side product formation. Slow, controlled addition of Fmoc-OSu is recommended to manage the reaction exotherm and ensure efficient reaction acs.orgliverpool.ac.uk.

Purity Considerations: The purity of both the Fmoc-OSu reagent and the resulting Fmoc-D-Arg(Tos)-OH is paramount. Impurities in Fmoc-OSu can lead to the formation of β-alanyl impurities, which can result in the insertion of extra β-alanine residues into the growing peptide chain royalsocietypublishing.org.

Strategic Application of the Tosyl (Tos) Guanidino Protecting Group

The guanidino group of arginine is highly basic (pKa ≈ 12.5) and prone to side reactions, including deguanidination and δ-lactam formation, during peptide synthesis acs.orgnih.gov. The tosyl (p-toluenesulfonyl) group serves as a robust protecting group for this moiety, offering significant stability against acidic, basic, and nucleophilic conditions encountered during standard peptide coupling and Fmoc deprotection steps acs.orgnih.gov.

While the tosyl group is a classic protecting group, particularly prevalent in Boc-based SPPS where it is typically removed by anhydrous HF or TMSOTf google.com, its application in Fmoc SPPS is less common compared to more acid-labile groups like Pbf, Pmc, and Mtr google.com. Nevertheless, it remains a viable option, especially when orthogonality with other protecting groups is considered or when its specific stability profile is advantageous.

The introduction of the tosyl group onto the guanidino moiety of D-arginine is typically achieved through a sulfonylation reaction. D-arginine is reacted with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base, such as pyridine (B92270) or triethylamine. The base serves a dual purpose: it deprotonates the guanidino nitrogens, enhancing their nucleophilicity, and neutralizes the hydrochloric acid byproduct generated during the reaction. The mechanism involves the nucleophilic attack of a guanidino nitrogen atom on the electrophilic sulfur atom of tosyl chloride, leading to the formation of the sulfonamide linkage and the release of chloride ion.

Comparative Analysis of Tosyl with Alternative Arginine Side-Chain Protecting Groups in D-Amino Acid Derivatives

The choice of arginine side-chain protecting group is critical in Fmoc SPPS, influencing coupling efficiency, side-chain stability, and deprotection conditions. Table 1 provides a comparative overview of tosyl and other common arginine side-chain protecting groups.

Table 1: Comparison of Arginine Side-Chain Protecting Groups in Fmoc SPPS

| Protecting Group | Introduction Method | Stability | Cleavage Conditions | Common Usage in Fmoc SPPS | Advantages | Disadvantages |

| Tosyl (Tos) | Reaction with TsCl and base | Stable to acid, base, nucleophiles acs.orgnih.gov | HF, TMSOTf; Na/NH₃ | Less common google.com | Robust protection, stable under many conditions. | Cleavage conditions (HF) are harsh and may affect other acid-labile groups. Can modify Trp residues during cleavage (mitigated by scavengers) google.com. |

| Nitro (NO₂) | Nitration of protected arginine | Stable to TFMSA, TMSOTf, HBr/AcOH google.com | HF google.com | Primarily Boc chemistry google.com | Stable to various acids. | Can cause ornithine residues during cleavage google.com. |

| Mtr | Sulfonylation | Acid labile google.com | TFA/thioanisole (B89551) google.com | Common google.com | Acid-labile, suitable for orthogonal strategies. | Requires long deprotection times, especially with multiple Arg(Mtr) residues. |

| Pmc | Sulfonylation | More labile than Mtr google.com | TFA | Common google.com | More labile than Mtr. | Deprotection can take >4 hours for multiple Arg(Pmc). Difficult to scavenge, risk of reattachment. |

| Pbf | Sulfonylation | Most labile sulfonyl group google.com | TFA | Most widely used | Fast deprotection (<4h, typically 2h) even with multiple Arg(Pbf). Easily scavenged. | Expensive. Can cause δ-lactam formation. |

| Boc₂ | Guanylation with bis-urethane protected derivatives | TFA-labile | TFA-H₂O (95:5) in 1h | Excellent derivative | Fast deprotection. | Bulkiness may require longer coupling times. |

Advanced Synthetic Strategies for this compound Derivatives

This compound serves not only as a standard building block but also as a precursor for more complex derivatives. Research indicates that derivatives of this compound can be synthesized using strategies such as asymmetric synthesis or phenothiazine (B1677639) chemistry, potentially leading to compounds with altered pharmacological properties google.com. Furthermore, its incorporation into peptides via convergent SPPS strategies has been demonstrated, contributing to the synthesis of complex biomolecules like scorpion neurotoxins acs.org. Its role as a serine protease inhibitor also highlights its potential in the development of targeted therapeutic agents.

Compound List

this compound

D-arginine

L-arginine

L-ornithine

Tosyl chloride

Fmoc-OSu

Fmoc-Cl

Pbf

Mtr

Pmc

NO₂

Boc₂

MIS

Integration of Fmoc D Arg Tos Oh in Solid Phase Peptide Synthesis Spps

Principles and Protocols for Fmoc/tBu-Based SPPS Incorporating D-Amino Acids

Fmoc/tBu-based SPPS is the most widely used methodology for peptide synthesis. du.ac.in This strategy employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary protection of the α-amino group and acid-labile groups, typically derived from tert-butanol (B103910) (tBu), for permanent protection of reactive amino acid side chains. du.ac.in The synthesis cycle involves the iterative deprotection of the Fmoc group, usually with a piperidine (B6355638) solution in a polar aprotic solvent, followed by the coupling of the next Fmoc-protected amino acid. uci.edubachem.com

The incorporation of a D-amino acid like Fmoc-D-Arg(Tos)-OH follows the same fundamental principles. However, the stereochemistry of the D-amino acid can influence the secondary structure and aggregation propensity of the growing peptide chain on the solid support. peptide.com While the core protocols remain the same—resin swelling, Fmoc deprotection, amino acid activation, coupling, and washing—special attention must be paid to reaction conditions to ensure complete reactions and prevent side reactions, particularly racemization. du.ac.inpeptide.com

A general protocol for incorporating this compound involves:

Resin Swelling: The solid support (e.g., Rink Amide or Wang resin) is swelled in an appropriate solvent like N,N-dimethylformamide (DMF). uci.edu

Fmoc Deprotection: The Fmoc group of the preceding amino acid on the resin is removed using a 20-50% solution of piperidine in DMF. bachem.compeptide.com

Activation and Coupling: this compound is pre-activated with a coupling reagent and an additive before being added to the resin-bound peptide, which now has a free N-terminal amine. uci.edu

Washing: The resin is thoroughly washed to remove excess reagents and byproducts before proceeding to the next cycle. peptide.com

The tosyl (Tos) protecting group on the guanidinium (B1211019) side chain of arginine is moderately stable and requires strong acid, such as hydrofluoric acid (HF), for complete removal, making it more common in historical Boc-based synthesis but also applicable in certain Fmoc strategies where final cleavage conditions are harsh. merckmillipore.com

Optimization of Coupling Reactions Involving this compound

The coupling of arginine residues, particularly those with bulky protecting groups like tosyl, can be challenging due to steric hindrance. biotage.com This necessitates careful optimization of coupling reagents, solvents, and reaction times to achieve high efficiency.

The choice of coupling reagent is paramount for the efficient incorporation of sterically hindered amino acids like this compound and for minimizing side reactions such as racemization.

Carbodiimides (DIC/OxymaPure): Diisopropylcarbodiimide (DIC) is a common activator that forms a reactive O-acylisourea intermediate. When used with an additive like Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure), it generates a highly reactive Oxyma ester. merckmillipore.com This combination is known for its high coupling efficiency and low racemization potential, making it a strong candidate for coupling sensitive residues. oxymapure.comnih.gov The DIC/Oxyma system is often preferred for its safety profile over benzotriazole-based additives like HOBt, which can have explosive properties. merckmillipore.com Studies have shown that OxymaPure/DIC activation can yield consistently better results than HOBt/DIC. merckmillipore.comoxymapure.com

Aminium/Uronium Salts (HATU): 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) is one of the most effective coupling reagents, forming a highly reactive OAt-active ester. sigmaaldrich.compeptide.com Its high reactivity is beneficial for difficult couplings, including those involving arginine. peptide.com However, aminium-based reagents require the presence of a non-nucleophilic base (e.g., DIPEA), and excess reagent can lead to capping of the N-terminus. merckmillipore.combachem.com

Phosphonium (B103445) Salts (PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another widely used reagent that generates OBt active esters. sigmaaldrich.com While effective, its by-product, HMPA, is carcinogenic, leading to a preference for alternatives like PyAOP or aminium salts in many labs. peptide.combachem.com The reactivity of PyBOP is generally considered lower than that of HATU. sigmaaldrich.com

The following table summarizes a qualitative comparison of these common coupling systems for incorporating challenging residues like this compound.

| Coupling System | Activator Class | Additive | Relative Reactivity | Racemization Risk | Key Considerations |

| DIC/OxymaPure | Carbodiimide | OxymaPure | High | Low | Safer than HOBt-based systems; good for both manual and automated synthesis. merckmillipore.comoxymapure.com |

| HATU/DIPEA | Aminium Salt | HOAt (internal) | Very High | Low to Moderate | Extremely efficient for difficult couplings; requires careful stoichiometry to avoid side reactions. sigmaaldrich.compeptide.com |

| PyBOP/DIPEA | Phosphonium Salt | HOBt (internal) | High | Low to Moderate | Effective, but produces carcinogenic by-product (HMPA). bachem.com |

This table provides a generalized comparison based on established principles in peptide chemistry.

The solvent plays a crucial role in SPPS by solvating the resin, the growing peptide chain, and the reagents. peptide.com

N,N-Dimethylformamide (DMF): DMF is the most common solvent in SPPS due to its excellent solvating properties for both the resin and most reagents. bachem.com However, DMF can degrade over time to produce dimethylamine, which can cause premature Fmoc deprotection. peptide.com For difficult couplings, the efficiency in DMF can sometimes be suboptimal. nih.gov

N-Methyl-2-pyrrolidone (NMP): NMP is a more polar and often more effective solvent than DMF for improving coupling yields, especially in cases of peptide aggregation or difficult sequences. peptide.com However, some Fmoc-amino acids may exhibit greater decomposition over time in NMP compared to DMF. peptide.com Recent studies have highlighted challenges with incorporating Fmoc-Arg(Pbf)-OH using NBP (N-Butylpyrrolidinone), a greener alternative to DMF, due to viscosity issues. This was overcome by heating and a staggered addition of the DIC activator, a strategy that could be applicable to this compound. rsc.org

For particularly hydrophobic or aggregation-prone sequences, solvent mixtures, such as those containing DMSO or using a "magic mixture" (DCM/DMF/NMP), can be employed to enhance solvation and improve reaction outcomes. nih.gov

Detailed kinetic studies specifically for this compound are not abundant in recent literature, as newer protecting groups like Pbf have become more common. However, kinetic analyses of related compounds like Fmoc-L-Arg(Pbf)-OH provide valuable insights.

A study monitoring the coupling of Fmoc-Arg(Pbf)-OH onto a resin-bound peptide found that the reaction reached over 99% conversion within 5 hours. acs.org Another study compared the kinetics of δ-lactam formation (a major side reaction for arginine) for different protecting groups upon activation. It was found that Fmoc-Arg(NO2)-OH showed a very low tendency for this side reaction compared to Fmoc-Arg(Pbf)-OH and Fmoc-Arg(Boc)2-OH. mdpi.com This suggests that the electronic nature of the side-chain protecting group, like the electron-withdrawing tosyl group, significantly influences reaction pathways and kinetics. The coupling of Fmoc-Arg(Pbf)-OH was essentially complete within 120 minutes, though δ-lactam formation was observed as a competing reaction. mdpi.com These findings underscore the importance of using optimized conditions to favor the desired coupling reaction over side reactions.

Strategies for Mitigating Side Reactions During this compound Incorporation

Maintaining the stereochemical integrity of this compound is crucial. Racemization, or epimerization, can occur during the carboxyl group activation step, primarily through the formation of a 5(4H)-oxazolone intermediate. mdpi.comhighfine.com This intermediate can easily lose proton acidity at the α-carbon, leading to a loss of chiral purity. mdpi.com

Several strategies are employed to suppress this side reaction:

Use of Additives: Additives like HOBt, HOAt, and OxymaPure are highly effective at minimizing racemization. peptide.comhighfine.com They react with the activated amino acid to form an active ester, which is less prone to oxazolone (B7731731) formation than the intermediates formed by activators alone. highfine.com OxymaPure, in particular, has demonstrated excellent performance in suppressing racemization, often comparable or superior to HOAt. oxymapure.comnih.gov

Choice of Coupling Reagent: Carbodiimide-based methods (e.g., DIC) when combined with an additive like OxymaPure are generally considered very safe in terms of racemization. bachem.com Uronium/aminium reagents like HATU are also very efficient, but the choice of base and reaction time must be carefully controlled. researchgate.net

Pre-activation Time: Minimizing the time the amino acid spends in its highly activated state before coupling can reduce the opportunity for racemization. However, for sterically hindered residues, a short pre-activation of 2-5 minutes is often recommended to ensure the formation of the active ester. oxymapure.com

Base Selection: The choice and amount of base used with aminium or phosphonium reagents can influence racemization. Weaker bases or precise stoichiometric amounts are sometimes employed to reduce the risk. bachem.com

By carefully selecting a coupling system like DIC/OxymaPure or HATU/DIPEA and optimizing reaction conditions, the incorporation of this compound can be achieved with high fidelity, preserving its D-configuration in the final peptide. oxymapure.comresearchgate.net

Control of δ-Lactam Formation from Arginine Residues

The propensity for δ-lactam formation is influenced by several factors, including the choice of protecting group on the guanidino side chain, the activation method, and the reaction conditions. The electron-withdrawing or -donating nature of the protecting group plays a crucial role in modulating the nucleophilicity of the guanidino group. A more nucleophilic guanidino group is more likely to participate in the intramolecular cyclization.

Research has shown that different protecting groups exhibit varying degrees of susceptibility to this side reaction. For instance, a comparative study on δ-lactam formation highlighted significant differences between commonly used arginine protecting groups. While a direct quantitative comparison under identical conditions is not always available, studies have provided valuable insights. For example, the di-Boc-protecting group has been shown to induce more δ-lactam formation than other methods. nih.gov In one study, Fmoc-Arg(Boc)2-OH demonstrated rapid kinetics for δ-lactam formation, reaching up to 60%, which resulted in a low coupling efficiency of only 28%. nih.gov In contrast, the use of an electron-withdrawing nitro (NO2) protecting group was found to significantly reduce the nucleophilicity of the guanidino group, thereby minimizing δ-lactam formation. nih.govsemanticscholar.org The widely used Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group showed an intermediate level of lactam formation. nih.gov

For the tosyl (Tos) protecting group, studies have indicated that significant amounts of δ-lactam are formed during the synthesis of arginine-containing dipeptides using Z-Arg(Tos)-OH and Boc-Arg(Tos)-OH. nih.gov The choice of the carboxyl-activating procedure also plays a role, with the mixed anhydride (B1165640) method showing a higher tendency to induce this side reaction. nih.gov Minimizing δ-lactam formation is, therefore, a critical consideration in peptide synthesis, and the selection of the arginine protecting group and coupling conditions must be carefully optimized for each specific synthesis. nih.gov

| Protecting Group | Observed δ-Lactam Formation | Resulting Coupling Efficiency | Reference |

|---|---|---|---|

| (Boc)2 | High (up to 60%) | Low (28%) | nih.gov |

| Pbf | Moderate | High (>99% after 120 min) | nih.gov |

| NO2 | Low | High (>99%) | nih.gov |

| Tos | Significant amounts observed | Not specified | nih.gov |

Minimizing Unwanted Guanidino Group Modifications

Beyond δ-lactam formation, the guanidino group of arginine can undergo other unwanted modifications during SPPS, particularly during the final cleavage and deprotection steps. The choice of the side-chain protecting group, such as the tosyl (Tos) group in this compound, is critical not only for preventing side reactions during chain elongation but also for ensuring a clean final deprotection.

A significant side reaction associated with sulfonyl-based protecting groups, including Tos, Pmc (2,2,5,7,8-pentamethyldimethylchroman-6-sulfonyl), and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl), is the transfer of the protecting group to other susceptible residues within the peptide sequence. Tryptophan is particularly prone to this modification. iris-biotech.depeptide.com During the acidic conditions of final cleavage (typically with trifluoroacetic acid, TFA), the cleaved protecting group can act as an electrophile and modify the electron-rich indole (B1671886) ring of tryptophan. This results in the formation of a sulfonated peptide impurity that can be difficult to separate from the desired product. peptide.com

Several strategies have been developed to mitigate this unwanted modification. The use of scavengers in the cleavage cocktail is a common and effective approach. A mixture of thioanisole (B89551) and thiocresol has been found to be particularly efficient at suppressing the sulfonation of tryptophan residues. nih.gov These scavengers act by trapping the reactive carbocations generated during the cleavage of the protecting groups, thus preventing them from reacting with sensitive amino acid side chains. Another effective strategy is the use of an additional protecting group on the tryptophan indole side chain, such as the Boc group (Fmoc-Trp(Boc)-OH), which shields it from electrophilic attack. peptide.com

In addition to the transfer to tryptophan, the Mtr or Pmc protecting groups have been shown to lead to the sulfonation of arginine residues themselves. nih.gov The extent of this side reaction is dependent on the specific cleavage solution used. Research has identified that a scavenger mixture of thioanisole/thiocresol is effective in suppressing this side reaction as well. nih.gov

Another potential side reaction is guanidinylation, where uronium or aminium-based coupling reagents react with an unprotected N-terminal amine to form a guanidine (B92328) moiety, which terminates the peptide chain. This can be avoided by pre-activating the protected amino acid before its addition to the resin. peptide.com

Deprotection and Cleavage Chemistry of Peptides Containing Fmoc D Arg Tos Oh Residues

Orthogonal Deprotection Strategies in Fmoc and Tosyl Chemistry

In peptide synthesis, the concept of orthogonality is fundamental. biosynth.com It dictates that the various protecting groups used for the α-amino terminus and the reactive amino acid side chains can be removed under distinct chemical conditions, without affecting other protecting groups present on the peptide. biosynth.comnih.gov This allows for the selective deprotection of specific sites, which is essential for the stepwise elongation of the peptide chain and for later modifications. peptide.com

The combination of the 9-fluorenylmethoxycarbonyl (Fmoc) group for the temporary protection of the α-amino group and the tosyl (Tos) group for the semi-permanent protection of the arginine side-chain guanidino function exemplifies a true orthogonal protection scheme. biosynth.comslideshare.net The Fmoc group is characterized by its lability to basic conditions, while the Tosyl group is stable to base but requires strong acids for its removal. biosynth.comnih.gov This stark difference in chemical stability allows for the selective removal of the Fmoc group at each cycle of peptide synthesis using a mild base, typically piperidine (B6355638), without disturbing the acid-labile Tosyl group on the arginine side chain. slideshare.net The Tosyl group, along with other side-chain protecting groups, is then removed in the final step of the synthesis through treatment with a strong acid. biosynth.com

Table 1: Orthogonality of Fmoc and Tosyl Protecting Groups

| Protecting Group | Function | Lability | Deprotection Reagent | Stability |

|---|---|---|---|---|

| Fmoc | α-Amino protection | Base-labile | Piperidine, DBU | Stable to acids |

| Tosyl | Arginine side-chain protection | Acid-labile (strong acid) | HF, TFMSA | Stable to bases |

Removal of the Fmoc α-Amino Protecting Group

The removal of the Fmoc group is a critical and repetitive step in Fmoc-based solid-phase peptide synthesis (SPPS). genscript.com Its efficient and complete removal is necessary to expose the N-terminal amine for the subsequent coupling of the next amino acid in the sequence. genscript.com

The deprotection of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism. peptide.comluxembourg-bio.com This reaction is typically carried out using a solution of a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). genscript.comnih.gov

The mechanism involves two main steps:

Proton Abstraction: The reaction is initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl ring system by the base (e.g., piperidine). nih.govtotal-synthesis.com The resulting carbanion is stabilized by the aromatic nature of the fluorenyl system. total-synthesis.com

β-Elimination: The formation of this stabilized anion leads to a rapid β-elimination, which cleaves the carbamate (B1207046) bond. This results in the release of the free amine of the peptide, carbon dioxide, and a highly reactive electrophile known as dibenzofulvene (DBF). peptide.comnih.gov

The liberated dibenzofulvene is a reactive species that can undergo Michael addition with the newly deprotected N-terminal amine of the peptide, leading to an irreversible side reaction. peptide.com To prevent this, the secondary amine used for deprotection, such as piperidine, also acts as a scavenger. It efficiently traps the DBF to form a stable adduct, thus driving the deprotection reaction to completion and preventing deleterious side reactions. peptide.comnih.gov

Acidolytic Cleavage of the Tosyl Guanidino Protecting Group

The tosyl (p-toluenesulfonyl) group is a robust protecting group for the guanidino function of arginine, widely used in Boc/Bzl chemistry and compatible with the Fmoc/tBu strategy when strong acid cleavage is planned for the final deprotection step. nih.govpeptide.com Its removal requires harsh acidic conditions, a process known as acidolysis. nih.gov This final cleavage step not only removes the Tosyl group but also cleaves the completed peptide from the solid support and removes other acid-labile side-chain protecting groups.

The cleavage of the Tosyl group is typically achieved using very strong acids. The choice of acid and the reaction conditions are critical to ensure complete deprotection while minimizing degradation of the peptide.

Hydrogen Fluoride (B91410) (HF): Anhydrous hydrogen fluoride is a common reagent for cleaving peptides from the resin and removing strong acid-labile protecting groups like Tosyl. nih.gov The standard "high HF" cleavage procedure involves treating the peptide-resin with HF, often in the presence of scavengers like anisole (B1667542) or p-cresol, at a temperature between 0°C and 5°C. nih.govpeptide.com The removal of Arg(Tos) can be slow, sometimes requiring extended reaction times of up to 2 hours to ensure complete deprotection. nih.govpeptide.com

Trifluoromethanesulfonic Acid (TFMSA): TFMSA, often used in a mixture with trifluoroacetic acid (TFA) and scavengers, is an alternative to the highly toxic and corrosive HF. nih.gov This method avoids the need for specialized HF-resistant apparatus. peptide.com The cleavage efficacy of TFMSA/TFA mixtures depends on factors such as the peptide sequence, the resin support, and the reaction time and temperature. nih.gov For example, complete removal of peptides from the resin can be achieved in less than 6 hours at 0°C, although more hydrophobic sequences or certain resins may require longer times or higher temperatures (e.g., 25°C). nih.gov

Table 2: Typical Conditions for Tosyl Group Cleavage

| Reagent | Typical Conditions | Reaction Time | Notes |

|---|---|---|---|

| Anhydrous HF | HF/anisole (9:1) or HF/p-cresol, 0-5°C | 1-2 hours | Effective but requires specialized equipment due to high toxicity and corrosiveness. nih.govpeptide.com |

| TFMSA/TFA | TFMSA/TFA/thioanisole (B89551), 0-25°C | 2-15 hours | A viable alternative to HF, but cleavage efficiency is sequence and resin dependent. nih.gov |

The harsh acidic conditions required for Tosyl group removal can lead to the degradation of sensitive amino acid residues within the peptide chain. thermofisher.com During acidolysis, protecting groups are cleaved, generating reactive carbocations (e.g., tert-butyl cations) that can alkylate nucleophilic side chains. thermofisher.com

Several amino acids are particularly susceptible to modification under strong acid cleavage:

Tryptophan (Trp): The indole (B1671886) side chain is prone to alkylation by carbocations and modification by the released Tosyl group. peptide.com

Methionine (Met): The thioether side chain can be oxidized to the sulfoxide. thermofisher.com

Cysteine (Cys) and Tyrosine (Tyr): These residues are also susceptible to alkylation by cationic species generated during cleavage. thermofisher.com

Aspartic Acid (Asp) and Glutamic Acid (Glu): Can undergo side reactions, and peptide bonds involving Asp, such as Asp-Pro, can be susceptible to cleavage under prolonged acid treatment. peptide.comthermofisher.com

Careful control of reaction temperature, keeping it at 5°C or lower, can help minimize some of these side reactions. peptide.com

To prevent the modification of sensitive residues by reactive species generated during acid cleavage, a "scavenger cocktail" is added to the cleavage mixture. thermofisher.com Scavengers are nucleophilic compounds that act as traps for electrophilic species like carbocations. wpmucdn.com The composition of the cocktail is tailored based on the amino acid composition of the peptide. thermofisher.com

Commonly used scavengers and their functions include:

Water (H₂O): Acts as a scavenger for tert-butyl cations, which is important when the peptide contains residues protected with tBu groups (e.g., Asp(OtBu), Glu(OtBu), Ser(tBu), Thr(tBu), Tyr(tBu)). wpmucdn.com

Triisopropylsilane (TIPS): A reducing agent scavenger that effectively quenches carbocations generated from Boc, Pbf, tBu, and trityl groups, thus protecting nucleophilic residues. wpmucdn.com

Thioanisole: An efficient scavenger for benzyl-type cations and is particularly important in preventing the alkylation of tryptophan. peptide.com It is also recommended to prevent the released Tosyl group from modifying tryptophan residues. peptide.com

1,2-Ethanedithiol (EDT): A soft nucleophile often used to scavenge trityl cations and prevent reattachment to cysteine. It also has reducing properties. wpmucdn.com

Phenol: Scavenges tert-butyl and other carbocations. wpmucdn.com

A widely used general-purpose cleavage cocktail is Reagent K, which consists of TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5). For peptides containing Arg(Tos), the addition of thioanisole to the cleavage mixture is crucial to protect tryptophan residues. peptide.com The selection and use of an appropriate scavenger cocktail are essential for obtaining a high-purity crude peptide product after final cleavage. thermofisher.com

Design and Efficacy of Scavenger Cocktails to Minimize Side Product Formation

Prevention of Tryptophan Modification by Tosyl Byproducts

During the final cleavage and deprotection of peptides synthesized using Fmoc-D-Arg(Tos)-OH, the acidic conditions, typically employing trifluoroacetic acid (TFA), liberate the tosyl (Tos) protecting group from the arginine side chain. This process generates reactive electrophilic species, specifically tosyl cations or related byproducts. These byproducts can subsequently react with nucleophilic residues within the peptide sequence, with the indole side chain of tryptophan being particularly susceptible to modification. This can lead to alkylation or sulfonation of the tryptophan residue, resulting in undesired side products and a decrease in the yield of the target peptide. sigmaaldrich.comresearchgate.net

To mitigate this side reaction, a common strategy is the inclusion of "scavengers" in the cleavage cocktail. Scavengers are nucleophilic reagents that are more reactive towards the liberated tosyl byproducts than the tryptophan indole ring, effectively trapping these reactive species before they can modify the peptide.

Several cleavage cocktails incorporating various scavengers have been developed to address this issue. A particularly effective formulation for peptides containing arginine residues with sulfonyl-based protecting groups, such as tosyl, is "Reagent R". peptide.comiris-biotech.depeptide.com The composition of this reagent is designed to provide a robust scavenging environment to protect sensitive residues like tryptophan.

Table 1: Composition of Reagent R for Cleavage and Deprotection

| Component | Percentage (v/v) | Purpose |

| Trifluoroacetic acid (TFA) | 90% | Cleavage of the peptide from the resin and removal of acid-labile protecting groups. |

| Thioanisole | 5% | A soft nucleophile that acts as a scavenger for the tosyl group. peptide.comiris-biotech.deluxembourg-bio.com |

| 1,2-Ethanedithiol (EDT) | 3% | A scavenger that is particularly effective in preventing the reattachment of protecting groups. sigmaaldrich.compeptide.comiris-biotech.de |

| Anisole | 2% | A scavenger that can trap carbocations generated during cleavage. peptide.comiris-biotech.de |

The combination of thioanisole and EDT in Reagent R provides a powerful scavenging system that effectively neutralizes the tosyl byproducts, thereby minimizing the modification of tryptophan residues. peptide.comiris-biotech.de The use of such well-defined scavenger cocktails is a critical consideration in the synthesis of peptides containing both this compound and tryptophan.

Challenges in the Deprotection of Multi-Arginine Peptide Sequences

The synthesis of peptides containing multiple arginine residues presents unique challenges during the final deprotection step, particularly when the arginine side chains are protected with sulfonyl-based groups like tosyl. The primary difficulties encountered are incomplete deprotection and the increased potential for side reactions due to the higher concentration of protecting groups that need to be removed. researchgate.net

The increased number of sulfonyl protecting groups in multi-arginine sequences also elevates the risk of modifying sensitive residues, most notably tryptophan, as discussed in the previous section. The higher concentration of liberated tosyl byproducts necessitates a more efficient scavenging strategy to prevent significant tryptophan alkylation. researchgate.netnih.gov

To address these challenges, the following strategies are often employed:

Extended Deprotection Times: For peptides with multiple Arg(Tos) residues, the cleavage and deprotection time in the TFA cocktail is often extended beyond the standard two hours. It is crucial to monitor the progress of the deprotection to determine the optimal time required for complete removal of the tosyl groups without causing significant degradation of the peptide. peptide.com

Use of Robust Cleavage Cocktails: The use of potent cleavage reagents, such as "Reagent R", is highly recommended for multi-arginine peptides. peptide.compeptide.com The combination of scavengers in this reagent is specifically designed to handle the deprotection of sulfonyl-protected arginine residues while minimizing side reactions.

Table 2: General Recommendations for Deprotecting Multi-Arginine Peptides

| Challenge | Recommended Approach | Rationale |

| Incomplete Deprotection | Extend reaction time beyond 2 hours. | Allows for the complete removal of all tosyl groups from the multiple arginine residues. peptide.com |

| Increased Tryptophan Modification | Utilize a robust scavenger cocktail like Reagent R. | The higher concentration of scavengers is necessary to effectively trap the increased amount of liberated tosyl byproducts. peptide.comiris-biotech.depeptide.com |

The successful synthesis of multi-arginine peptides containing this compound residues is highly dependent on the careful optimization of the final cleavage and deprotection step. A thorough understanding of the potential for incomplete deprotection and side reactions is essential for developing a protocol that maximizes the yield and purity of the target peptide.

Advanced Research Applications and Methodological Innovations

Design and Synthesis of D-Peptide Analogs with Enhanced Biological Stability and Resistance to Enzymatic Degradation

A significant challenge in the development of therapeutic peptides is their susceptibility to degradation by proteases in the body, leading to short half-lives. A powerful strategy to overcome this is the substitution of naturally occurring L-amino acids with their D-enantiomers. D-peptides are highly resistant to natural proteases, which are stereospecific for L-amino acid substrates. nih.gov This resistance to enzymatic degradation enhances the biological stability and bioavailability of peptide-based drugs. chempep.comrhhz.net

Fmoc-D-Arg(Tos)-OH is a crucial building block in the synthesis of these stabilized D-peptide analogs. The incorporation of D-arginine can be particularly important for peptides where the arginine residue is key for biological activity, such as in antimicrobial peptides or cell-penetrating peptides. For example, in the antimicrobial peptide oncocin, replacing L-arginine residues with D-arginine not only maintained but slightly improved antibacterial activity while dramatically increasing its bioavailability from a half-life of 25 minutes to over 8 hours. peptide.com Similarly, substituting D-lysine with D-arginine in the antimicrobial peptide RLA improved its membrane permeability. peptide.com

The synthesis of these D-peptide analogs is readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols, where this compound can be incorporated into the growing peptide chain. myskinrecipes.com

Table 1: Comparison of L-Peptide vs. D-Peptide Analog Properties

| Property | L-Peptide (Natural) | D-Peptide Analog (Synthetic) | Rationale for Improvement with D-Arg |

| Susceptibility to Proteases | High | Low | Proteases are stereospecific for L-amino acids. nih.gov |

| Biological Half-life | Short | Extended | Reduced enzymatic degradation leads to longer circulation time. chempep.com |

| Bioavailability | Low | High | Increased stability in biological fluids. peptide.com |

| Immunogenicity | Can be immunogenic | Generally low | Less likely to be processed and presented by antigen-presenting cells. |

Utilization of D-Arginine Containing Peptides as Research Probes

Peptides containing D-arginine, synthesized using this compound, are valuable tools in biochemical and medical research, serving as probes to study biological processes. The enhanced stability of these peptides is a key advantage, ensuring their integrity in complex biological environments.

One major application is in the development of cell-penetrating peptides (CPPs). Arginine-rich peptides are known for their ability to translocate across cell membranes and deliver a variety of cargo molecules, including small molecules, nucleic acids, and even other proteins, into cells. nih.govchapman.edu The use of D-arginine in these CPPs, such as analogs of the well-known TAT peptide from the HIV-1 virus, can enhance their resistance to extracellular proteases, making them more effective delivery vectors.

Another significant area is the creation of imaging probes. Peptides containing the Arginine-Glycine-Aspartic acid (RGD) sequence are known to target integrins, which are cell surface receptors often overexpressed in cancer cells and during angiogenesis. imrpress.compnas.org By incorporating D-amino acids and conjugating them with imaging agents (like fluorophores or radioisotopes), researchers can create stable probes for non-invasive imaging of tumors and other disease states. imrpress.comnih.gov

Table 2: Applications of D-Arginine Containing Peptides as Research Probes

| Probe Type | Target | Application | Advantage of D-Arginine |

| Cell-Penetrating Peptides (CPPs) | Cell membrane | Intracellular delivery of cargo (drugs, siRNA, proteins) nih.gov | Enhanced stability against extracellular proteases, leading to more efficient delivery. |

| Integrin-Targeting Peptides (RGD) | αvβ3 integrins | Tumor imaging and targeted drug delivery imrpress.com | Increased in vivo stability for better targeting and imaging signal. |

| Enzyme Substrates/Inhibitors | Proteases | Studying enzyme activity and developing therapeutics | Resistance to non-target proteases, providing higher specificity. chempep.com |

Development of Strategies for the Synthesis of Difficult Peptide Sequences Incorporating this compound

The synthesis of certain peptide sequences, often termed "difficult sequences," can be challenging due to issues like poor solubility and on-resin aggregation of the growing peptide chain. sigmaaldrich.com These problems can lead to incomplete deprotection and coupling reactions, resulting in low yields and impure products. The incorporation of bulky residues like arginine, especially with a large protecting group like tosyl, can sometimes contribute to these difficulties.

Several strategies have been developed to mitigate these issues when incorporating this compound:

Optimized Coupling Reagents: The use of highly efficient coupling reagents such as HBTU, HATU, or PyBOP can improve the kinetics and completeness of the amide bond formation, especially for sterically hindered couplings. sigmaaldrich.comnih.gov

Elevated Temperatures: Performing the coupling reactions at higher temperatures can help to disrupt secondary structures that lead to aggregation and can increase reaction rates. peptide.com

Chaotropic Salts: The addition of chaotropic salts like LiCl or KSCN to the reaction mixture can disrupt hydrogen bonding networks between peptide chains, thereby reducing aggregation. peptide.com

Solvent Choice: Switching from the standard solvent, N,N-dimethylformamide (DMF), to others like N-methylpyrrolidone (NMP) or using solvent mixtures can improve the solvation of the peptide-resin and reduce aggregation. peptide.com

Backbone Modifications: For particularly difficult sequences, the incorporation of backbone-modifying elements like pseudoproline dipeptides or 2,4-dimethoxybenzyl (Dmb) protected amino acids can temporarily disrupt the hydrogen bonding that leads to aggregation. sigmaaldrich.comnih.gov

Automation and High-Throughput Methodologies in Peptide Synthesis with this compound

The demand for synthetic peptides in drug discovery, proteomics, and diagnostics has driven the development of automated and high-throughput synthesis platforms. nih.gov this compound is fully compatible with these automated systems, which streamline the repetitive steps of solid-phase peptide synthesis. myskinrecipes.combeilstein-journals.org

Automated peptide synthesizers perform the cycles of Fmoc deprotection, washing, and amino acid coupling in a programmable and reproducible manner. americanpeptidesociety.org This not only reduces manual labor but also minimizes human error, leading to more consistent and reliable synthesis outcomes. americanpeptidesociety.org The use of efficient activation chemistry, such as HBTU-mediated coupling, is standard in these instruments and ensures rapid and complete reactions for amino acids like this compound. nih.gov

High-throughput synthesis often involves the parallel synthesis of hundreds or thousands of peptides simultaneously, for example, in peptide libraries for drug screening. This compound can be readily used in these platforms to create libraries of D-peptide analogs for screening for enhanced stability and activity.

Table 3: Key Parameters in Automated Synthesis using this compound

| Parameter | Typical Condition/Reagent | Purpose |

| Fmoc Deprotection | 20% Piperidine (B6355638) in DMF | Removal of the temporary Nα-Fmoc protecting group. peptide2.com |

| Amino Acid Activation | HBTU/HATU/PyBOP with a tertiary amine base (e.g., DIPEA) | Formation of an active ester for efficient coupling. nih.gov |

| Solvent System | N,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP) | Solubilizes reagents and swells the solid support resin. peptide.com |

| Monitoring | UV-Vis spectrophotometry | Monitors the release of the Fmoc group to ensure complete deprotection. nih.gov |

Implementation of Green Chemistry Principles in this compound Based Peptide Synthesis

Traditional solid-phase peptide synthesis generates a significant amount of chemical waste, particularly from the large volumes of solvents used for washing steps. nih.gov This has prompted a move towards "Green Solid-Phase Peptide Synthesis" (GSPPS), which aims to reduce the environmental impact by using less hazardous solvents and minimizing waste. rsc.orgadvancedchemtech.com

These principles are being applied to syntheses involving this compound. A major focus has been the replacement of commonly used solvents like DMF and NMP, which are classified as substances of very high concern, with more environmentally benign alternatives. doaj.org

Key green chemistry innovations include:

Greener Solvents: Researchers have successfully evaluated and implemented greener solvents such as 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and γ-valerolactone (GVL) as replacements for DMF in various steps of the synthesis. bohrium.comresearchgate.net

Reduced Solvent Usage: Methodologies are being developed to minimize the volume of solvent used. One such approach is the "in situ Fmoc removal" protocol, where the deprotection agent is added directly to the coupling cocktail, eliminating an entire set of washing steps and saving up to 75% of the solvent. researchgate.netrsc.org

Alternative Bases: The use of 4-methylpiperidine (4-MP) as a greener alternative to piperidine for Fmoc deprotection has been explored and shown to be effective. advancedchemtech.com

The adoption of these green chemistry principles makes the synthesis of complex peptides containing this compound more sustainable and environmentally responsible.

Analytical and Spectroscopic Methodologies in Fmoc D Arg Tos Oh Research

Real-Time Monitoring of Reaction Progress in Peptide Synthesis

Ensuring the completeness of coupling and deprotection steps is paramount for the successful synthesis of peptides. Real-time or near real-time monitoring techniques are employed to assess the efficiency of each step, allowing for immediate intervention in case of incomplete reactions.

Spectrophotometric Techniques: A common method for monitoring the deprotection of the Fmoc group involves UV-Vis spectrophotometry. The Fmoc group is cleaved using a piperidine (B6355638) solution, and the resulting dibenzylfulvene-piperidine adduct exhibits strong absorbance at approximately 301 nm. fu-berlin.de By measuring the absorbance of the solution after the deprotection step, the quantity of cleaved Fmoc groups can be determined, providing a quantitative measure of the number of free N-terminal amines available for the next coupling cycle. rsc.org This allows for the calculation of coupling efficiency at each step of the synthesis.

Ninhydrin (B49086) Assays: The Kaiser test, or ninhydrin assay, is a widely used qualitative method to detect the presence of free primary amines on the resin support during SPPS. peptide.comnih.gov A small sample of the peptide-resin is treated with ninhydrin reagents and heated. thermofisher.com The reaction of ninhydrin with a primary amine produces an intense blue color (Ruhemann's purple), indicating the presence of unreacted N-terminal amines after a coupling step or the successful removal of the Fmoc group after a deprotection step. peptide.comthermofisher.com A negative test (colorless or yellowish beads) after a coupling reaction signifies that the reaction has gone to completion. peptide.com While highly sensitive for primary amines, it's important to note that the standard Kaiser test is not reliable for N-terminal proline residues, which are secondary amines. peptide.com

Interactive Data Table: Interpretation of Ninhydrin Test Results in SPPS

| Observation | Interpretation | Recommended Action |

|---|---|---|

| Colorless/Yellow Beads | Complete Coupling (No free primary amines) | Proceed to the next deprotection step. |

| Intense Blue Beads and Solution | Incomplete or Failed Coupling | Recouple the amino acid; check reagents and protocol. peptide.com |

| Light Blue Solution, Dark Blue Beads | Incomplete Coupling | Recouple the amino acid. peptide.com |

Advanced Chromatographic Techniques for Separation and Analysis of Fmoc-D-Arg(Tos)-OH and its Peptide Products

Chromatography is indispensable for both the analysis of reaction mixtures and the purification of the final peptide products to a high degree of homogeneity.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is the most common and powerful technique for the analysis and purification of synthetic peptides. nih.gov The separation is based on the differential partitioning of the peptide between a nonpolar stationary phase (typically alkylated silica, such as C18) and a polar mobile phase. nih.gov Peptides are eluted by a gradient of increasing organic solvent (commonly acetonitrile) in an aqueous solution, usually containing an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and resolution. nih.govnih.gov More hydrophobic peptides, such as those containing the bulky Fmoc and Tos groups, are retained longer on the column. RP-HPLC is used to assess the purity of the crude peptide after cleavage from the resin and to isolate the target peptide from deletion sequences, truncated peptides, and other synthesis-related impurities. merckmillipore.com

Interactive Data Table: Typical RP-HPLC Conditions for Peptide Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) | Provides a nonpolar stationary phase for hydrophobic interaction. nih.gov |

| Mobile Phase A | 0.1% TFA in Water | Aqueous solvent with an ion-pairing agent. nih.gov |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent to elute the peptide. nih.gov |

| Gradient | Linear gradient of increasing %B (e.g., 5% to 65% B over 30 min) | Elutes peptides based on increasing hydrophobicity. nih.gov |

| Flow Rate | ~1 mL/min (Analytical) | Controls the speed of the separation. nih.gov |

| Detection | UV Absorbance at 214-220 nm | Detects the peptide bonds in the sample. rsc.org |

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. dtic.mil As peptides elute from the HPLC column, they are introduced directly into the mass spectrometer's ion source (e.g., electrospray ionization, ESI). The mass spectrometer measures the mass-to-charge ratio (m/z) of the peptide ions, allowing for the unambiguous confirmation of the molecular weight of the target peptide containing this compound. dtic.mil This technique is invaluable for verifying the identity of the desired product in a complex mixture and for identifying impurities. nih.govnih.gov Tandem mass spectrometry (LC-MS/MS) can further be used to sequence the peptide by fragmenting the parent ion and analyzing the resulting daughter ions, confirming the correct incorporation of this compound into the peptide chain. dtic.mil

Spectroscopic Characterization for Structural Elucidation

Following purification, spectroscopic methods are employed to confirm the precise chemical structure of this compound itself and the peptides into which it is incorporated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful, non-destructive technique for determining the detailed structure of molecules in solution. omicsonline.orgresearchgate.net One-dimensional (1D) NMR, such as ¹H and ¹³C NMR, provides information about the chemical environment of the hydrogen and carbon atoms, respectively. omicsonline.org The chemical shifts, signal integrations, and coupling patterns in a ¹H NMR spectrum can confirm the presence of the characteristic aromatic protons of the Fmoc and Tos groups, as well as the protons of the arginine side chain and the peptide backbone. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can establish connectivity between atoms, helping to piece together the entire molecular structure and confirm the amino acid sequence. omicsonline.orgnd.edu

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, often to within a few parts per million (ppm). dtic.mil This precision allows for the determination of the elemental composition of this compound or its resulting peptide, serving as a primary method for structural confirmation. dtic.mil As mentioned in the LC-MS section, fragmentation patterns obtained from tandem MS (MS/MS) experiments provide crucial sequence information, confirming that the amino acids are linked in the correct order. dtic.mil

Interactive Data Table: Spectroscopic Data for Structural Confirmation

| Technique | Type of Data Obtained | Information Provided for this compound Peptides |

|---|---|---|

| ¹H NMR | Chemical shifts, coupling constants, integration | Confirms the presence and connectivity of hydrogen atoms; verifies structural motifs like the Fmoc and Tos groups. omicsonline.org |

| ¹³C NMR | Chemical shifts | Identifies all unique carbon atoms in the molecule, confirming the carbon skeleton. omicsonline.org |

| 2D NMR (e.g., COSY, HMBC) | Correlation peaks | Establishes through-bond connectivity between protons (COSY) and between protons and carbons over multiple bonds (HMBC), confirming the amino acid sequence. nd.edu |

| High-Resolution MS (HRMS) | Accurate mass-to-charge (m/z) ratio | Determines the elemental formula and confirms the molecular weight of the final peptide product. dtic.mil |

| Tandem MS (MS/MS) | Fragmentation patterns (b- and y-ions) | Provides amino acid sequence information by identifying fragments of the peptide backbone. dtic.mil |

Conformational Analysis and Computational Studies of D Arginine Containing Peptides

Theoretical Approaches to Understanding Peptide Conformational Preferences

The intrinsic conformational preferences of a peptide are dictated by the allowed regions of the Ramachandran plot for each constituent amino acid. While L-amino acids predominantly favor right-handed helical conformations (α-helix) and specific β-turn types, the introduction of a D-amino acid alters these preferences. A D-amino acid residue typically favors dihedral angles corresponding to a left-handed α-helix (αL region of the Ramachandran map). This inversion of stereochemistry can induce specific turn structures that are not readily accessible to peptides composed solely of L-amino acids.

In the case of D-arginine, the bulky and charged guanidinium (B1211019) side chain, even when protected with a tosyl (Tos) group, plays a significant role in determining local conformation. Computational studies on constrained arginine analogues have shown that the guanidinium group can form hydrogen bonds with the peptide backbone, further restricting the available conformational space and stabilizing specific folded structures. The tosyl protecting group on the side chain introduces additional steric bulk and potential for non-covalent interactions, which must be considered in theoretical models.

Furthermore, the N-terminal fluorenylmethoxycarbonyl (Fmoc) group in Fmoc-D-Arg(Tos)-OH introduces a large, aromatic moiety. Computational studies on Fmoc-dipeptides have revealed that the Fmoc group has a strong tendency to engage in π-stacking interactions. In a peptide chain, this can influence the conformation of the N-terminal region and potentially drive the self-assembly of peptides into larger ordered structures, such as fibrils. Theoretical models must account for these non-covalent interactions to accurately predict the conformational behavior of peptides containing this building block.

A summary of common computational methods used to study peptide conformation is presented in the table below.

| Computational Method | Description | Application to D-Arginine Peptides |

| Molecular Mechanics (MM) | Uses classical physics to model the energy of a molecule as a function of its conformation. Force fields define the parameters for bond lengths, angles, and non-bonded interactions. | Rapidly exploring the conformational space to identify low-energy structures. Essential for molecular dynamics simulations. |

| Quantum Mechanics (QM) | Based on the principles of quantum theory, providing a more accurate description of electronic structure and bonding. Methods include Density Functional Theory (DFT). | Used for high-accuracy energy calculations of specific conformations identified by MM methods and for parameterizing force fields. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time, providing insights into the dynamic behavior and conformational flexibility of peptides in different environments. | Studying the stability of specific folds, the influence of solvent, and the dynamics of peptide-receptor interactions. |

| Replica Exchange Molecular Dynamics (REMD) | An enhanced sampling technique that runs multiple simulations at different temperatures simultaneously, allowing for more efficient exploration of the conformational landscape. | Overcoming energy barriers to more thoroughly sample the possible conformations of flexible D-arginine containing peptides. |

Molecular Modeling and Dynamics Simulations of D-Arginine Containing Peptides

Molecular modeling and molecular dynamics (MD) simulations are powerful tools for investigating the dynamic nature of D-arginine containing peptides in a simulated physiological environment. These simulations provide atomic-level detail on conformational changes, solvent interactions, and the stability of secondary structures.

MD simulations begin with an initial 3D structure of the peptide, which is then placed in a simulation box, typically filled with explicit water molecules and ions to mimic physiological conditions. The interactions between all atoms are calculated using a molecular mechanics force field (e.g., CHARMM, AMBER, GROMACS). By integrating Newton's equations of motion, the trajectory of each atom is tracked over time, typically on the nanosecond to microsecond timescale.

For peptides containing D-amino acids, MD simulations can reveal how the altered stereochemistry impacts the peptide's folding and flexibility. For instance, a D-arginine residue can disrupt a right-handed α-helix or promote the formation of a specific type of β-turn that might be crucial for binding to a biological target. Simulations of peptides with stereochemistries such as LLLLL, LLLDL, and LDLDL have shown that the position of the D-residue significantly affects the propensity to form cyclic or pseudo-cyclic structures, which correlates with experimental observations of cyclization efficiency.

The choice of force field is critical for accurate simulations. While standard force fields are well-parameterized for the 20 proteinogenic L-amino acids, care must be taken when modeling peptides with non-standard residues like D-arginine or protecting groups like tosyl. It is sometimes necessary to generate specific parameters for these non-standard components to ensure the reliability of the simulation.

The results of MD simulations can be analyzed to extract a wealth of information, including:

Root Mean Square Deviation (RMSD): To assess the stability of the peptide's conformation over time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the peptide.

Secondary Structure Analysis: To monitor the formation and breaking of helices, sheets, and turns.

Hydrogen Bond Analysis: To understand the intramolecular and intermolecular interactions that stabilize the peptide's structure.

These analyses provide a detailed picture of the conformational ensemble of a D-arginine containing peptide, offering insights that are often difficult to obtain through experimental methods alone.

Computational Elucidation of Structure-Function Relationships in D-Peptide Analogs

A primary goal of computational studies on D-peptide analogs is to understand the relationship between their three-dimensional structure and their biological function. By elucidating how the incorporation of D-arginine influences the peptide's shape and chemical properties, researchers can rationally design peptides with improved therapeutic characteristics, such as increased resistance to proteolysis, enhanced binding affinity, and improved selectivity for their targets.

Computational design platforms, such as Rosetta, are instrumental in this process. These tools can be used to model and design peptide macrocycles and other constrained structures incorporating D-amino acids. The inclusion of D-residues expands the available conformational space, allowing for the design of novel scaffolds that can mimic or improve upon the binding modes of natural L-peptides. For example, a D-amino acid can be strategically placed to orient a key side chain, like that of arginine, in a precise geometry for optimal interaction with a receptor binding pocket.

One key aspect explored through computational studies is the role of D-arginine in stabilizing bioactive conformations. For instance, if a specific turn structure is required for a peptide to bind to its target, a D-amino acid can be introduced to favor the formation of that turn. Molecular docking simulations can then be used to predict how these D-peptide analogs will interact with their protein targets, providing estimates of binding affinity and identifying key intermolecular interactions.

The table below summarizes key findings from computational studies on D-amino acid containing peptides and their implications for structure-function relationships.

| Finding | Implication for Structure-Function Relationship |

| Altered Backbone Conformation | D-amino acids favor left-handed helical and specific turn conformations, enabling the design of novel peptide shapes to fit specific binding pockets. |

| Increased Proteolytic Stability | The presence of D-amino acids makes peptides resistant to degradation by proteases, which are stereospecific for L-amino acids. This leads to a longer biological half-life. |

| Enhanced Binding Affinity | By constraining the peptide into its bioactive conformation, D-amino acids can reduce the entropic penalty of binding, leading to higher affinity for the target. |

| Improved Specificity | The unique structures adopted by D-peptides can lead to more specific interactions with the target receptor, reducing off-target effects. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.